molecular formula C28H23N3O2S B11564649 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B11564649
M. Wt: 465.6 g/mol
InChI Key: FDHJLOIMNRTXSJ-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, a phenyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine core is synthesized through a condensation reaction involving appropriate starting materials such as 4-methoxybenzaldehyde, benzaldehyde, and malononitrile. This reaction is often catalyzed by a base such as piperidine and carried out under reflux conditions.

    Thioacetamide Introduction: The thioacetamide moiety is introduced through a nucleophilic substitution reaction. The pyridine core is reacted with thioacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired thioacetamide derivative.

    Final Coupling: The final step involves coupling the thioacetamide derivative with o-toluidine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Amines, alcohols, basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with amine or alcohol groups.

Scientific Research Applications

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide: Similar structure with a para-tolyl group instead of an ortho-tolyl group.

    2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(m-tolyl)acetamide: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The ortho-tolyl group may provide steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C28H23N3O2S

Molecular Weight

465.6 g/mol

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C28H23N3O2S/c1-19-8-6-7-11-25(19)30-27(32)18-34-28-24(17-29)23(20-12-14-22(33-2)15-13-20)16-26(31-28)21-9-4-3-5-10-21/h3-16H,18H2,1-2H3,(H,30,32)

InChI Key

FDHJLOIMNRTXSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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